Superior Selectivity Window for PDE2A vs. PDE10A Compared to Lu AF64280
PF-05180999 demonstrates substantially higher selectivity for PDE2A over PDE10A compared to the widely used tool compound Lu AF64280. PF-05180999 achieves a >2,000-fold selectivity window for PDE2A over PDE10A [1]. In contrast, Lu AF64280 exhibits only a ~90-fold selectivity (PDE2A Ki = 20 nM vs. PDE10A Ki = 1,800 nM) [2]. This 22-fold greater selectivity margin minimizes confounding effects from PDE10A inhibition, which is known to modulate striatal signaling pathways relevant to motor and cognitive function [1].
| Evidence Dimension | Selectivity ratio (PDE10A IC50 or Ki / PDE2A IC50 or Ki) |
|---|---|
| Target Compound Data | >2,000-fold selective for PDE2A over PDE10A |
| Comparator Or Baseline | Lu AF64280: ~90-fold selective (Ki PDE2A 20 nM / Ki PDE10A 1,800 nM) |
| Quantified Difference | PF-05180999 provides approximately 22× greater selectivity for PDE2A vs. PDE10A |
| Conditions | In vitro enzyme inhibition assays using recombinant human PDE2A and PDE10A |
Why This Matters
Higher PDE2A selectivity reduces the risk of PDE10A-mediated off-target effects, enabling cleaner interpretation of PDE2A-specific pharmacology in CNS studies.
- [1] Helal CJ, Arnold E, Boyden T, et al. Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate. J Med Chem. 2018;61(3):1001-1018. PMID: 29293004 View Source
- [2] Redrobe JP, Jørgensen M, Christoffersen CT, et al. In vitro and in vivo characterisation of Lu AF64280, a novel, brain penetrant phosphodiesterase (PDE) 2A inhibitor: potential relevance to cognitive deficits in schizophrenia. Psychopharmacology (Berl). 2014;231(16):3151-67. PMID: 24577516 View Source
